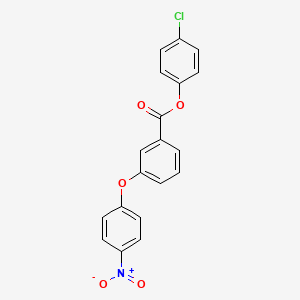
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide, also known as DBHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBHB is a hydrazone derivative that exhibits unique properties, making it an attractive candidate for use in drug development, as well as in various other scientific applications.
Mécanisme D'action
The mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is not fully understood, but several studies have suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and survival. N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been shown to inhibit the activity of proteins such as Akt and ERK, which are known to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cancer cell growth, and the suppression of tumor formation. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is its potent anticancer activity, which makes it an attractive candidate for use in drug development. Additionally, N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several potential future directions for research on N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide. One area of interest is the development of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide and to identify potential targets for its therapeutic use. Other potential future directions include the investigation of the anti-inflammatory and antioxidant properties of N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide, as well as its potential applications in other scientific fields.
Méthodes De Synthèse
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide can be synthesized through a simple and efficient method that involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 3-fluorobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N'-(3,5-dibromo-4-hydroxybenzylidene)-3-fluorobenzohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Propriétés
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FN2O2/c15-11-4-8(5-12(16)13(11)20)7-18-19-14(21)9-2-1-3-10(17)6-9/h1-7,20H,(H,19,21)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGWXJCOSPJRHL-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)




![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)